N-phenylthiophene-2-carboxamide N-phenylthiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 6846-13-5
VCID: VC21277436
InChI: InChI=1S/C11H9NOS/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h1-8H,(H,12,13)
SMILES: C1=CC=C(C=C1)NC(=O)C2=CC=CS2
Molecular Formula: C11H9NOS
Molecular Weight: 203.26 g/mol

N-phenylthiophene-2-carboxamide

CAS No.: 6846-13-5

Cat. No.: VC21277436

Molecular Formula: C11H9NOS

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

N-phenylthiophene-2-carboxamide - 6846-13-5

Specification

CAS No. 6846-13-5
Molecular Formula C11H9NOS
Molecular Weight 203.26 g/mol
IUPAC Name N-phenylthiophene-2-carboxamide
Standard InChI InChI=1S/C11H9NOS/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h1-8H,(H,12,13)
Standard InChI Key WHWPJUQTGCHISO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)C2=CC=CS2
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=CC=CS2

Introduction

Chemical Structure and Properties

N-phenylthiophene-2-carboxamide consists of a thiophene ring connected to a phenyl group via an amide linkage. This arrangement creates a molecule with distinctive electronic and structural characteristics that contribute to its biological activities.

Molecular Characteristics

The compound N-phenylthiophene-2-carboxamide is characterized by the following chemical properties:

PropertyValue
CAS Number6846-13-5
Molecular FormulaC₁₁H₉NOS
Molecular Weight203.26 g/mol
Exact Mass203.04
PSA (Polar Surface Area)57.34
LogP3.07340

The chemical structure features a five-membered thiophene ring with a carboxamide group at the 2-position, which is further attached to a phenyl ring. The compound is also known by alternative names including thiophene-2-carboxanilide, N-phenyl-2-thiophenecarboxamide, and N-phenyl-2-thienylcarboxamide .

Structural Significance

The thiophene-2-carboxamide core has been identified as crucial for maintaining biological activity in various derivatives and analogues. Research indicates that this core structure contributes significantly to the binding interactions with target proteins, particularly in antiviral applications . The high aromaticity of the thiophene ring enables it to participate in critical interaction profiles with biological targets, often showing enhanced binding compared to other aromatic systems .

Synthesis Methods

General Synthetic Approaches

The synthesis of N-phenylthiophene-2-carboxamide typically involves the reaction between thiophene-2-carboxylic acid and aniline derivatives. Various coupling agents can be employed to facilitate this reaction.

Detailed Procedure

A representative synthesis method involves the following steps:

  • Dissolving thiophene-2-carboxylic acid in dichloromethane (DCM)

  • Adding 4-dimethylaminopyridine (DMAP) as a catalyst

  • Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent

  • Adding the appropriate aniline and stirring for approximately 48 hours

  • Purification by column chromatography using a DCM:ethyl acetate solvent system (1:1)

This procedure is similar to that used for synthesizing related compounds such as N-benzyl-N-phenylthiophene-2-carboxamide analogues, which have shown significant biological activities .

Biological Activities

Antiviral Properties

N-phenylthiophene-2-carboxamide serves as a foundational structure for developing antiviral compounds, particularly those targeting enterovirus 71 (EV71). Derivatives of this compound have demonstrated significant inhibitory effects against EV71 in the low micromolar range when tested in rhabdomyosarcoma (RD) cell lines .

Structure-Activity Relationship in Antiviral Activity

Research has established that the thiophene-2-carboxamide core is essential for maintaining antiviral activity. Modifications to the N-substituent phenyl groups significantly influence the anti-EV71 efficacy. For instance, the compound N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide (identified as compound 5a in research literature) exhibited potent activity against EV71 with an EC50 value of 1.42 μM, compared to the reference anti-EV71 drug enviroxime (EC50 = 0.15 μM) .

Anticancer Properties

Thiophene carboxamide derivatives, including those based on the N-phenylthiophene-2-carboxamide scaffold, have demonstrated promising anticancer activities. These compounds are considered biomimetics of anticancer medications, particularly combretastatin A-4 (CA-4) .

Mechanism of Anticancer Activity

Studies have shown that certain thiophene carboxamide derivatives interact with the tubulin-colchicine-binding pocket, similar to the interaction pattern observed for CA-4 and colchicine. The thiophene ring, owing to its high aromaticity, participates critically in these interactions and may even show additional advanced interactions compared to CA-4 .

Activity Against Cancer Cell Lines

Specific thiophene carboxamide derivatives have shown notable activity against Hep3B liver cancer cell lines. For example, compounds identified as 2b and 2e in research studies demonstrated IC50 values of 5.46 and 12.58 μM, respectively, against Hep3B cells. These compounds were also observed to disrupt the surface of Hep3B cancer cell lines' spheroid formation, forcing these cells to aggregate into a globular-shaped spheroid .

Structure-Activity Relationships

Key Structural Elements

The biological activity of N-phenylthiophene-2-carboxamide and its derivatives is highly dependent on specific structural features:

  • The thiophene-2-carboxamide core is essential for maintaining biological activity

  • Modifications to the N-substituent phenyl groups significantly influence antiviral efficacy

  • The incorporation of specific functional groups (such as halogens) on the phenyl rings can enhance potency

Optimized Derivatives

Research has identified several optimized derivatives with enhanced biological activities. For example, N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide showed significant antiviral activity against EV71 . Similarly, thiophene carboxamide derivatives with appropriate substitutions demonstrated notable anticancer activities .

Molecular Dynamics Studies

Molecular dynamics studies on thiophene carboxamide derivatives have revealed optimal dynamics trajectories within a time scale of 100 ns at 300 K temperature, asserting their high stability and compactness when bound to target proteins such as tubulin. These studies support the potential of these compounds as therapeutic agents .

Related Compounds and Derivatives

N-Benzyl-N-Phenylthiophene-2-carboxamide Analogues

These compounds represent an important class of derivatives that have shown significant antiviral activity against enterovirus 71. The substitution of various functional groups on both the benzyl and phenyl moieties has led to the development of compounds with enhanced potency and selectivity .

N-[(3-hydroxyphenyl)methyl]-N-methyl-5-phenylthiophene-2-carboxamide

This related compound (CID 56934182) features additional structural elements, including a hydroxyl group on the phenyl ring and a methyl substituent on the nitrogen atom. It represents another variant in the family of thiophene-2-carboxamide compounds with potential biological activities .

3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide

This more complex derivative incorporates a 2-fluoro-4-nitrophenoxy group at the 3-position of the thiophene ring. It has potential applications in medicinal chemistry and material science due to its unique structural attributes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator